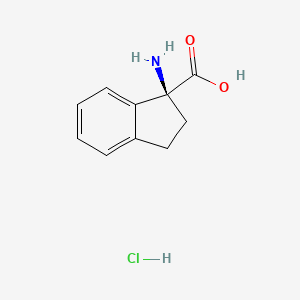

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl

Description

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (CAS: 1211618-19-7) is a chiral bicyclic amino acid derivative with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It is synthesized via hydrolysis of the methyl ester precursor (I-5) in aqueous HCl under reflux, yielding a 98% isolated product . The compound is characterized by LC-MS (m/z = 178.0 [M+H]⁺ for the free acid) and serves as a key intermediate in medicinal chemistry, particularly in synthesizing spiro oxazolidinediones and other bioactive molecules . Its HCl salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m0./s1 |

InChI Key |

PKWJOVLAHBCCTC-PPHPATTJSA-N |

Isomeric SMILES |

C1C[C@](C2=CC=CC=C21)(C(=O)O)N.Cl |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indene.

Hydrogenation: Indene is subjected to catalytic hydrogenation to yield 2,3-dihydroindene.

Amination: The 2,3-dihydroindene is then aminated using a chiral amine source to introduce the amino group at the desired position.

Carboxylation: The resulting amino compound is carboxylated to introduce the carboxylic acid group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClNO2

- CAS Number : 60903-07-3

- Synonyms : (S)-1-aminoindan-1-carboxylic acid hydrochloride

This compound exhibits a unique structure that contributes to its biological activity. The presence of the amino group and the carboxylic acid moiety allows for interactions with biological targets, making it a candidate for therapeutic applications.

Cancer Treatment

One of the most notable applications of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells by inhibiting the binding of Inhibitor of Apoptosis Proteins (IAPs) to caspases. This mechanism promotes caspase activity, leading to cell death in tumors that typically resist apoptosis, such as neuroblastoma and various carcinomas (e.g., colorectal, breast, and lung cancers) .

Case Study: Inducing Apoptosis

In vitro studies have demonstrated that (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride effectively sensitizes cancer cells to apoptotic signals. For example, treatment of non-small cell lung cancer cells with this compound resulted in increased apoptosis rates compared to untreated controls. The therapeutic index of the compound was noted to be favorable, suggesting a high ratio of toxic dose to effective dose .

Neurological Research

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety disorders. By influencing pathways related to serotonin and dopamine, it could serve as a basis for developing new antidepressant therapies.

Toxicological Profile

While (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride shows promise in therapeutic applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and may cause skin and eye irritation . Proper handling protocols must be established in research settings.

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Functional Group and Stereochemical Differences

- Carboxylic Acid vs. Amine Salts: The target compound contains both amino and carboxylic acid groups, enabling zwitterionic behavior.

- Chirality : The (S)-configuration in the target compound contrasts with the (R)-enantiomer of 2,3-Dihydro-1H-inden-1-amine Hydrochloride (CAS: 10305-73-4), which may exhibit divergent biological activity .

Commercial Availability and Cost

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (CAS: 60903-07-3) is a chiral amino acid derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique bicyclic structure, which includes an indene backbone substituted with an amino group and a carboxylic acid. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (1S)-1-amino-2,3-dihydroindene-1-carboxylic acid; hydrochloride |

| InChI Key | PKWJOVLAHBCCTC-PPHPATTJSA-N |

Synthesis

The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves:

- Starting Material : Indene is subjected to catalytic hydrogenation.

- Amination : The resulting 2,3-dihydroindene is aminated using a chiral amine.

- Carboxylation : The amino compound undergoes carboxylation to introduce the carboxylic acid group.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibits a range of biological activities:

Neuroprotective Properties : Research indicates that this compound may influence glutamate receptors, which play a critical role in synaptic transmission and plasticity. Its potential neuroprotective effects suggest applications in neurodegenerative disease models .

Pain Modulation : Preliminary studies have shown that (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride could modulate pain responses, indicating its relevance in developing analgesic agents .

Enzyme Interactions : The compound's structure allows it to interact with various enzymes and receptors through hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:

- Neurotransmitter System Influence :

- Analgesic Potential :

- In animal models, this compound demonstrated significant analgesic effects comparable to established pain relievers, suggesting its utility in pain management therapies.

- Enzyme Mechanism Studies :

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid HCl?

The compound can be synthesized via hydrolysis of its methyl ester precursor. For example, refluxing (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in aqueous HCl (6 M) for 48 hours yields the hydrochloride salt with 98% efficiency. Methanol and thionyl chloride (SOCl₂) are used for esterification, followed by solvent removal under reduced pressure .

Q. How can researchers characterize the purity and identity of this compound?

Key methods include:

Q. What are the solubility properties and handling recommendations?

The compound is sparingly soluble in water (<22.12 mg/mL in 1.1 eq. solvent) but dissolves in polar organic solvents like methanol. Storage should adhere to anhydrous conditions (dry, inert atmosphere) to prevent decomposition. Use PPE (gloves, goggles) and avoid inhalation .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in a dry, cool environment away from oxidizers and moisture .

- Emergency Measures : In case of exposure, rinse skin/eyes with water and seek medical attention. Refer to GHS guidelines for hazard classification (e.g., H200 for instability) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously analyzed for this chiral compound?

Advanced techniques include:

- Chiral Stationary Phase HPLC : Using columns like Chiralpak® IA/IB to resolve (S)- and (R)-enantiomers .

- Circular Dichroism (CD) : To confirm optical activity and absolute configuration .

Q. What strategies optimize reaction yields during scale-up synthesis?

Q. How does functional group modification (e.g., nitrile vs. carboxylic acid) alter reactivity?

The carboxylic acid group enables salt formation (e.g., HCl) for improved solubility, while nitrile derivatives (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) allow further functionalization via hydrolysis or nucleophilic addition .

Q. What experimental designs validate its role as a metabotropic glutamate receptor (mGlu1a) antagonist?

Q. How does pH influence the stability of the hydrochloride salt?

Stability studies under varying pH (1–13) and temperatures (25–60°C) can be conducted using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.